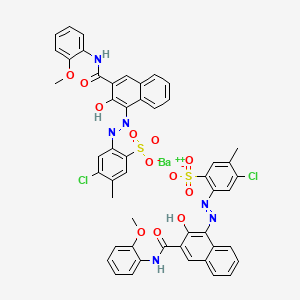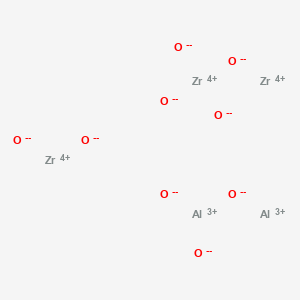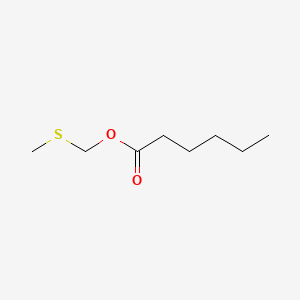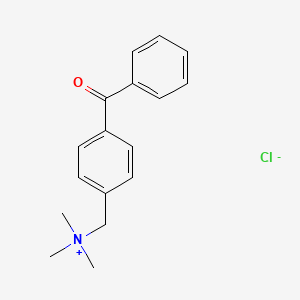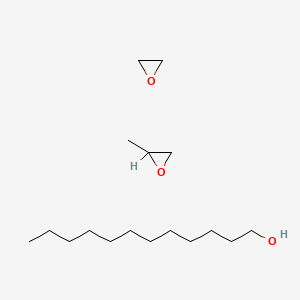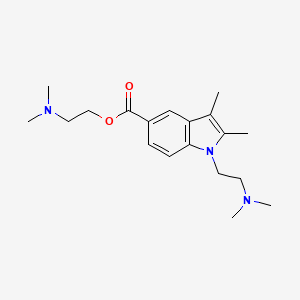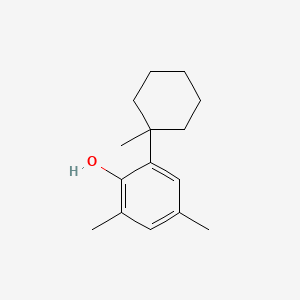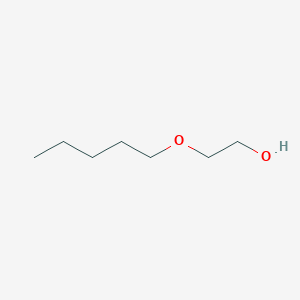
2-(Pentyloxy)ethanol
Descripción general
Descripción
2-(Pentyloxy)ethanol, also known as Ethanol, 2-(pentyloxy)-, is a chemical compound with the molecular formula C7H16O2 . It is also referred to by other names such as 2-pentoxyethanol and Ethylene glycol monopentyl ether .
Molecular Structure Analysis
The molecular structure of 2-(Pentyloxy)ethanol consists of a seven-carbon backbone with an ether and an alcohol functional group . The IUPAC Standard InChI is InChI=1S/C7H16O2/c1-2-3-4-6-9-7-5-8/h8H,2-7H2,1H3 .Physical And Chemical Properties Analysis
2-(Pentyloxy)ethanol has a molecular weight of 132.201 Da . It has a density of 0.9±0.1 g/cm3, a boiling point of 187.8±8.0 °C at 760 mmHg, and a flash point of 57.6±6.3 °C . It has 2 hydrogen bond acceptors, 1 hydrogen bond donor, and 6 freely rotating bonds .Aplicaciones Científicas De Investigación
Extraction and Separation Processes
- Extraction from Aqueous Solutions : 2-(4-hydroxyphenyl)ethanol, a related phenolic alcohol, has been studied for its extraction from aqueous solutions using emulsion liquid membranes, demonstrating the potential for similar applications with 2-(Pentyloxy)ethanol (Reis et al., 2006).
Biofuel Production
- Role in Biofuel Production : Research on the conversion of ethanol, a closely related compound, into biofuels and other valuable chemicals showcases potential pathways that could be relevant for 2-(Pentyloxy)ethanol (Chan-Thaw et al., 2013).
Catalytic Activity
- Catalytic Activity in Chemical Reactions : Studies on the catalytic activity of various aluminas in ethanol dehydration provide insights into how 2-(Pentyloxy)ethanol might behave in similar catalytic environments (Phung et al., 2014).
Polymer Chemistry
- Application in Polymer Chemistry : The solubility transitions of poly(2-oxazoline)s in ethanol-water solvent mixtures indicate the potential of 2-(Pentyloxy)ethanol in polymer research and applications (Lambermont-Thijs et al., 2010).
Analytical Chemistry
- Analytical Chemistry Applications : The determination of hydroxytyrosol in plasma using HPLC, a compound structurally related to 2-(Pentyloxy)ethanol, suggests potential analytical applications for 2-(Pentyloxy)ethanol in bioanalytical contexts (Ruíz-Gutiérrez et al., 2000).
Energy and Environmental Applications
- Hydrogen Production : Studies on ethanol in the context of hydrogen production via steam iron processes could provide insights into similar applications for 2-(Pentyloxy)ethanol (Hormilleja et al., 2014).
Propiedades
IUPAC Name |
2-pentoxyethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O2/c1-2-3-4-6-9-7-5-8/h8H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVQDALFNSIKMBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
51728-68-8 | |
| Record name | Poly(oxy-1,2-ethanediyl), α-pentyl-ω-hydroxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51728-68-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID40334816 | |
| Record name | 2-(Pentyloxy)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40334816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pentyloxy)ethanol | |
CAS RN |
6196-58-3 | |
| Record name | 2-(Pentyloxy)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40334816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

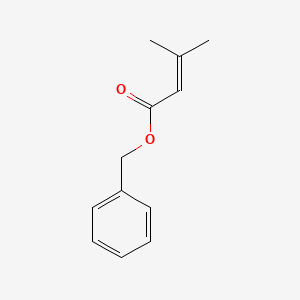
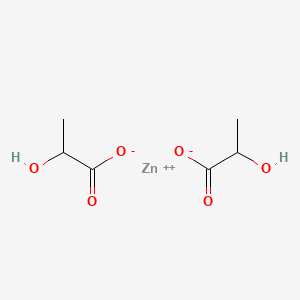
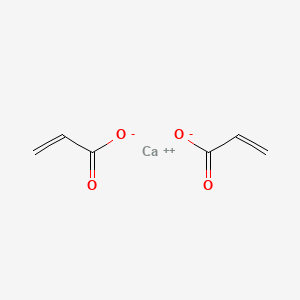
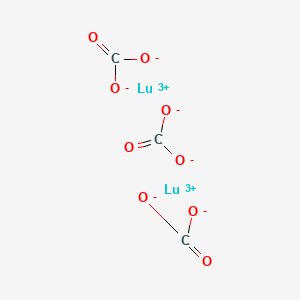
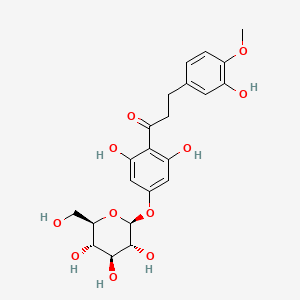
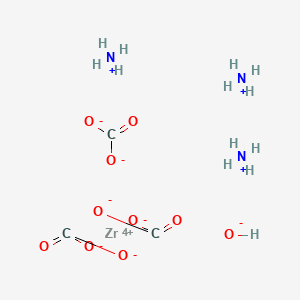
![Acetamide, N-[5-[bis(2-methoxyethyl)amino]-2-[(2-bromo-6-cyano-4-nitrophenyl)azo]phenyl]-](/img/structure/B1594399.png)
